Methyl 11-(1-methylpiperidin-2-YL)undecanoate
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Overview
Description
Methyl 11-(1-methylpiperidin-2-yl)undecanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(1-methylpiperidin-2-yl)undecanoate typically involves the reaction of 11-bromoundecanoic acid methyl ester with 1-methylpiperidine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(1-methylpiperidin-2-yl)undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Methyl 11-(1-methylpiperidin-2-yl)undecanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 11-(1-methylpiperidin-2-yl)undecanoate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Methyl 11-(1-methylpiperidin-2-yl)undecanoate can be compared with other piperidine derivatives, such as:
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Similar structure but different functional groups.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Different substituents on the piperidine ring.
1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Contains additional halogen atoms.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
62182-88-1 |
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Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
methyl 11-(1-methylpiperidin-2-yl)undecanoate |
InChI |
InChI=1S/C18H35NO2/c1-19-16-12-11-14-17(19)13-9-7-5-3-4-6-8-10-15-18(20)21-2/h17H,3-16H2,1-2H3 |
InChI Key |
CCUNHTGCCFEFLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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